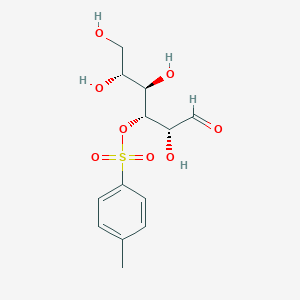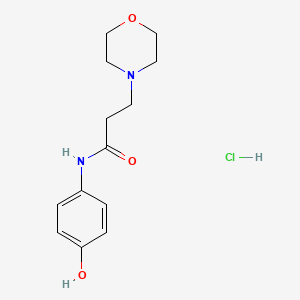
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C13H18N2O3·HCl It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
- 4-Morpholinepropanamide, N-(4-methoxyphenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-chlorophenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-nitrophenyl)-, monohydrochloride
Uniqueness
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and contributes to the compound’s potential therapeutic applications.
属性
CAS 编号 |
29235-71-0 |
|---|---|
分子式 |
C13H19ClN2O3 |
分子量 |
286.75 g/mol |
IUPAC 名称 |
N-(4-hydroxyphenyl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-3-1-11(2-4-12)14-13(17)5-6-15-7-9-18-10-8-15;/h1-4,16H,5-10H2,(H,14,17);1H |
InChI 键 |
AURVPSOVIKRXQT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

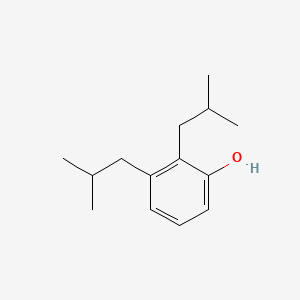
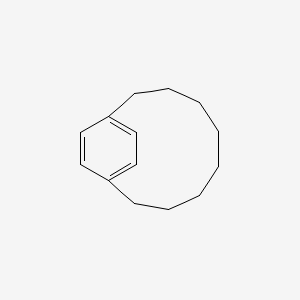
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
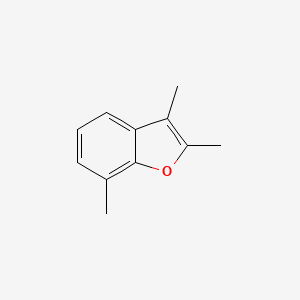
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
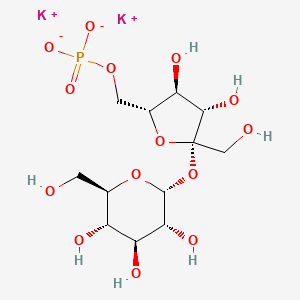
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
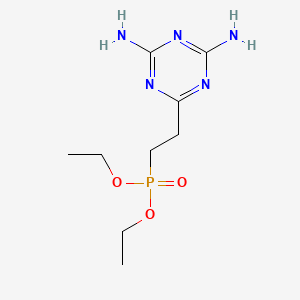
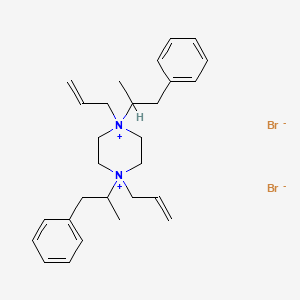
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
